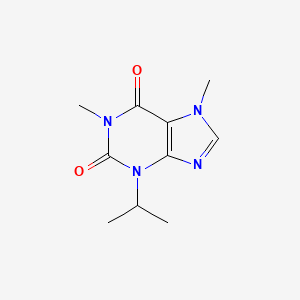
n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorene backbone, with a 4-methylphenyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide typically involves the reaction of 9h-fluorene-2-sulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the study of enzyme kinetics and drug design.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides have a long history of use as antibiotics, and derivatives of this compound are being explored for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.
作用機序
The mechanism of action of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in the synthesis of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
- n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide
- n-(4-Methylphenyl)-9h-fluorene-2-sulfoxide
- n-(4-Methylphenyl)-9h-fluorene-2-sulfone
Comparison: this compound is unique due to its specific sulfonamide group attached to the fluorene backbone. The sulfoxide and sulfone derivatives differ in their oxidation states, which can affect their chemical reactivity and biological activity. The sulfonamide is generally more active as an enzyme inhibitor compared to its oxidized counterparts.
特性
CAS番号 |
14348-77-7 |
|---|---|
分子式 |
C20H17NO2S |
分子量 |
335.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C20H17NO2S/c1-14-6-8-17(9-7-14)21-24(22,23)18-10-11-20-16(13-18)12-15-4-2-3-5-19(15)20/h2-11,13,21H,12H2,1H3 |
InChIキー |
BCMCHBBCAHPKAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)


![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)

![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
